molecular formula C18H19N5O2 B7553982 4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one

4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one

Cat. No. B7553982
M. Wt: 337.4 g/mol
InChI Key: KROROZSWTFUFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one, commonly known as MIQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of quinolones and is known for its unique structure and properties.

Mechanism of Action

MIQ works by inhibiting the activity of certain enzymes and proteins in the body, which are responsible for various physiological processes. It has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. This leads to the inhibition of bacterial growth and makes MIQ a potential candidate for the treatment of bacterial infections.
Biochemical and Physiological Effects:
MIQ has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins, which are involved in DNA replication, protein synthesis, and other cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

MIQ has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on MIQ, including its potential use as a therapeutic agent for bacterial infections, cancer, and other diseases. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for drug development. Additionally, MIQ can be further modified to improve its properties and increase its potential for various applications.
Conclusion:
In conclusion, MIQ is a promising compound with potential applications in various scientific fields. Its unique structure and properties have made it an attractive candidate for drug development, and further research is needed to determine its safety and efficacy. MIQ has the potential to be a valuable tool in the fight against bacterial infections, cancer, and other diseases, and its future applications are exciting to consider.

Synthesis Methods

MIQ can be synthesized through a series of chemical reactions, starting with the condensation of 2-amino-4-methylimidazole and ethyl acetoacetate. This is followed by the cyclization of the resulting product with 2-chloro-3-formylquinoline, which leads to the formation of MIQ.

Scientific Research Applications

MIQ has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development.

properties

IUPAC Name

4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-21-7-6-19-18(21)23-10-8-22(9-11-23)17(25)14-12-16(24)20-15-5-3-2-4-13(14)15/h2-7,12H,8-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROROZSWTFUFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one

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